Product packaging for 3-Hydroxyquinoline-2-carboxylic acid(Cat. No.:CAS No. 15462-45-0)

3-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B097883
CAS No.: 15462-45-0
M. Wt: 189.17 g/mol
InChI Key: WHKZBVQIMVUGIH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline ring system is a cornerstone in the fields of medicinal and organic chemistry, widely regarded as a "privileged scaffold." nih.govtandfonline.comnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.net The versatility of the quinoline moiety allows it to serve as a foundational structure for the design and synthesis of novel therapeutic agents. orientjchem.org

Quinoline derivatives have been successfully developed into drugs with diverse pharmacological applications, including:

Anticancer agents: Many quinoline-based compounds are under clinical investigation for cancer therapy, often functioning as kinase or topoisomerase inhibitors. tandfonline.com

Antibacterial and Antimalarial agents: The quinoline core is central to several antimicrobial and antimalarial drugs. nih.govorientjchem.org

Anti-inflammatory and Antiviral compounds: The scaffold is utilized in the development of drugs targeting inflammation and viral infections. nih.gov

Neuroprotective agents: Certain derivatives have shown potential in the context of neurodegenerative diseases. ontosight.ai

The chemical stability and the possibility for extensive functionalization of the quinoline ring allow chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. tandfonline.comorientjchem.org

Historical Context and Current Research Trajectories of 3-Hydroxyquinoline-2-carboxylic Acid

While the broader family of quinolines has been studied for over a century, with early synthesis methods for related structures dating back to the 1930s, specific research into this compound and its direct derivatives is a more contemporary focus. google.com Initial interest in hydroxyquinolines often centered on their potent metal-chelating properties. Modern research has expanded significantly, exploring the compound's potential across several advanced application areas.

Current research trajectories for this compound and its analogues are diverse and include its investigation as an enzyme inhibitor, a fluorescent probe, and a molecule with potential therapeutic activities.

Enzyme Inhibition: Derivatives of quinoline carboxylic acids have been identified as potent inhibitors of various enzymes. For instance, studies have explored their ability to inhibit protein kinase CK2, an enzyme implicated in cancer and other diseases. researchgate.netnih.gov Research has identified several 2-aminoquinoline-3-carboxylic acid derivatives that show significant inhibitory activity against this kinase. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for selected compounds against protein kinase CK2.

CompoundIC₅₀ (µM)
9a H4-OCH₃1.1
9d H4-Cl1.0
9f H3-F0.85
9j 6-Cl4-OCH₃0.65
Data sourced from research on 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors. researchgate.net

Fluorescence and Chemosensing: The hydroxyquinoline scaffold is known for forming fluorescent complexes with metal ions. uci.edu This property is being harnessed to develop chemosensors for detecting specific analytes. Research has demonstrated that 8-hydroxyquinoline-based derivatives can act as fluorescent sensors for detecting water content in organic solvents and for the selective detection of metal ions like Zn²⁺ and Mg²⁺. nih.govresearchgate.net The sensing mechanism often relies on processes like excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of the target analyte. nih.gov The fluorescence properties of these compounds, including large Stokes shifts, make them suitable for applications in biological imaging and environmental monitoring. nih.govresearchgate.net

Biological and Therapeutic Research: The compound has been investigated for a range of other biological activities. Its ability to sequester iron suggests potential as an antimicrobial agent, as iron is essential for the growth of many pathogens. ontosight.ai Furthermore, some studies have pointed towards its potential as a neuroprotective agent. ontosight.ai The antioxidant properties of related hydroxyquinoline-4-carboxylic acid derivatives have also been evaluated, with some compounds showing the ability to scavenge free radicals effectively. researchgate.netnih.gov For example, certain derivatives incorporating a benzimidazole (B57391) moiety have demonstrated high antioxidant activity in ABTS assays. researchgate.net

Synthesis and Chemical Reactivity: Contemporary research also focuses on developing efficient and novel synthetic routes to this compound and its derivatives. documentsdelivered.comresearchgate.net Methodologies often involve multi-step reactions starting from simpler aromatic precursors, with recent efforts aimed at improving yields and simplifying procedures, such as through one-pot protocols. researchgate.netnih.govajchem-a.com The chemical reactivity of the carboxylic acid and hydroxyl groups allows for the synthesis of a wide array of derivatives, including esters and amides, further expanding the chemical space for biological screening. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B097883 3-Hydroxyquinoline-2-carboxylic acid CAS No. 15462-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZBVQIMVUGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Transformations of 3 Hydroxyquinoline 2 Carboxylic Acid

Established Synthetic Pathways for 3-Hydroxyquinoline-2-carboxylic Acid

Traditional synthetic routes to this compound often rely on multi-step procedures that begin with readily available precursors. These methods, while established, frequently necessitate the use of protective groups and careful optimization to achieve desirable yields.

Multi-Step Protocols from Precursors (e.g., 3-hydroxyquinoline)

One common strategy involves the modification of a pre-existing quinoline (B57606) core, such as 3-hydroxyquinoline (B51751). A plausible synthetic sequence would begin with the protection of the hydroxyl group to prevent unwanted side reactions. This is followed by the introduction of a carboxylic acid group or its precursor at the 2-position. The final step involves the deprotection of the hydroxyl group to yield the target molecule.

A representative, though not explicitly detailed in the provided search results, multi-step synthesis could conceptually involve:

Protection of the hydroxyl group of 3-hydroxyquinoline.

Directed ortho-metalation at the C2 position.

Carboxylation using a suitable electrophile like carbon dioxide.

Deprotection to reveal the 3-hydroxyl group.

Each of these steps requires careful selection of reagents and reaction conditions to ensure the desired transformation occurs with high selectivity and efficiency.

Protective Group Strategies and Subsequent Deprotection

The hydroxyl group at the 3-position of the quinoline ring is reactive and can interfere with reactions intended for other parts of the molecule. Therefore, its temporary protection is a crucial aspect of many synthetic strategies.

Commonly employed protective groups for hydroxyl functionalities include ethers, such as benzyl (B1604629) (Bn) or methyl (Me) ethers, and silyl (B83357) ethers. The choice of the protective group is dictated by its stability under the subsequent reaction conditions and the ease of its removal.

Benzyl Ether Protection: The hydroxyl group can be converted to a benzyl ether by reacting 3-hydroxyquinoline with benzyl bromide in the presence of a base. The benzyl group is robust and withstands a variety of reaction conditions. Deprotection is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the benzyl ether to regenerate the hydroxyl group. organic-chemistry.orgyoutube.com

Methyl Ether Protection: Methylation of the hydroxyl group can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide. While methyl ethers are generally more stable than benzyl ethers, their cleavage requires harsher conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

The successful application of a protective group strategy hinges on both the high yield of the protection and deprotection steps and the compatibility of the protected intermediate with the subsequent chemical transformations.

Optimization of Reaction Conditions and Overall Yields

Reaction Temperature: Many reactions are sensitive to temperature, with higher temperatures often leading to faster reaction rates but also potentially to the formation of undesired byproducts.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Catalyst: The type and loading of a catalyst can dramatically impact the reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize degradation.

Detailed experimental data on the optimization of these conditions for the synthesis of this compound from 3-hydroxyquinoline is not extensively available in the public domain, highlighting an area for further research and publication. However, general principles of organic synthesis suggest that a systematic variation of these parameters would be necessary to achieve the highest possible yields.

Novel and Green Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more efficient, atom-economical, and environmentally friendly synthetic methods. For the synthesis of quinoline derivatives, including 3-hydroxyquinoline-2-carboxylates, modified classical reactions and novel catalytic systems have emerged as promising alternatives.

Modified Friedlander Condensation Approaches for Quinoline-2-carboxylate Synthesis

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net A modified version of this reaction has been successfully employed for the synthesis of 3-hydroxyquinoline-2-carboxylates. acs.org

This approach involves the reaction of a 2-aminoaryl aldehyde with an appropriate β-ketoester. For the synthesis of 3-hydroxyquinoline-2-carboxylates, a suitable starting material would be a derivative of malonic acid. The reaction proceeds through a condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system.

Reactant 1Reactant 2Catalyst/ConditionsProductYield
2-AminobenzaldehydeDiethyl malonateBase or Acid CatalysisEthyl 3-hydroxyquinoline-2-carboxylateVariable
Substituted 2-aminobenzaldehydesVarious β-ketoestersOptimized conditionsSubstituted 3-hydroxyquinoline-2-carboxylatesGood to Excellent

The yields of the Friedländer condensation can be highly dependent on the specific substrates and reaction conditions used. Optimization of parameters such as catalyst, solvent, and temperature is crucial for achieving high efficiency. nih.govnih.gov

Metal-Catalyzed Condensation Reactions (e.g., rare earth catalysts)

The use of metal catalysts in organic synthesis has revolutionized the field, often providing milder reaction conditions and improved yields. In the context of quinoline synthesis, various metal catalysts have been explored to enhance the efficiency of condensation reactions.

Rare earth metal catalysts, such as their triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), have been shown to be effective Lewis acids in promoting the Friedländer synthesis and related reactions. dntb.gov.ua These catalysts are often appreciated for their water tolerance and reusability, which aligns with the principles of green chemistry.

The catalytic cycle typically involves the coordination of the metal ion to the carbonyl oxygen of the reactants, which activates them towards nucleophilic attack and facilitates the subsequent cyclization and dehydration steps. The use of rare earth catalysts can lead to higher yields and shorter reaction times compared to traditional acid or base-catalyzed methods.

Reaction TypeCatalystKey AdvantagesReported Yields
Friedländer CondensationRare Earth Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)High Lewis acidity, water tolerance, reusabilityOften high to excellent
Multi-component ReactionsRare Earth Chlorides (RECl₃)Efficient for one-pot synthesis, recyclableGood to excellent dntb.gov.ua

The development of novel metal-catalyzed methodologies continues to be an active area of research, with the aim of providing even more efficient and sustainable routes to valuable quinoline derivatives like this compound.

Electrophilic Aromatic Substitution Reactions for C4 Functionalization

The functionalization of the C4 position of the quinoline ring is a key strategy for modifying the properties of quinoline derivatives. While direct electrophilic aromatic substitution on this compound is not extensively detailed, the principles can be understood from related structures. The reactivity of the quinoline system is influenced by the existing substituents. In a related scaffold, coumarin-3-carboxylic acid, the electron-withdrawing nature of the carboxylic acid group promotes reactivity at the C4-position, making it more electrophilic and susceptible to conjugate addition reactions. ias.ac.in This suggests that the electronic properties of the hydroxyl and carboxyl groups on the this compound backbone play a crucial role in directing C4-functionalization. ias.ac.in

Reductive functionalization of activated quinolinium salts represents another route to C4 substitution, providing access to substitution patterns not typically favored by standard electrophilic or nucleophilic aromatic substitution. nih.gov This method involves the in situ formation of an enamine species that can trap a wide range of electrophiles at the C4 position. nih.gov While this approach is demonstrated on isoquinolinium salts, it highlights modern strategies for achieving specific regioselectivity in heterocyclic systems.

Methodologies involving metal catalysis have also been employed for C4 functionalization. For instance, rhodium(III)-catalyzed C(sp²)-H arylation of coumarin-3-carboxylic acids proceeds at the C4 position, indicating the crucial role of the carboxylic acid group in directing the reaction. ias.ac.in Similarly, C4-functionalization has been achieved via a Michael addition of N-heterocyclic compounds to coumarin-3-carboxylic acids in the presence of a rhodium catalyst. ias.ac.in These examples from analogous systems provide a conceptual framework for the potential C4 functionalization of this compound.

Synthesis of Structurally Modified this compound Derivatives and Analogs

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogs. Modifications are strategically designed to enhance or introduce specific biological activities.

The introduction of specific substituents onto the quinoline framework is a primary strategy for developing compounds with targeted biological functions. Research has focused on creating derivatives aimed at specific receptors or possessing enhanced therapeutic properties like antioxidant activity.

One key target is the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells, making it an ideal target for drug delivery to the liver. publichealthtoxicology.com By synthesizing a series of 3-hydroxyquinoline-4-carboxylic acid derivatives (an isomer of the title compound), researchers have developed potent ASGPR ligands. publichealthtoxicology.com These derivatives were selected through in silico screening and demonstrated strong binding affinities in the nanomolar range, significantly exceeding that of native ligands. publichealthtoxicology.com This work establishes the quinoline-4-carboxylic acid scaffold as a valuable and efficient vector for targeted drug delivery to hepatocytes. publichealthtoxicology.com

Another targeted activity is antioxidant potential. A series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed and synthesized to be evaluated for their ability to combat oxidative stress. researchgate.net The strategy involved introducing different aryl groups and further modifying the carboxylic acid and hydroxyl functions to study the structure-activity relationship. researchgate.net The resulting compounds showed a range of antioxidant activities, with some demonstrating promising results, suggesting that structural modifications can fine-tune this biological property. researchgate.net

Table 1: Examples of Substituted Quinoline Derivatives and Their Targeted Activity

Parent Scaffold Substituent Strategy Targeted Activity Research Finding
3-Hydroxyquinoline-4-carboxylic acid Various substitutions selected via in silico screening ASGPR-Targeted Drug Delivery All sixteen synthesized derivatives exhibited strong binding affinity to ASGPR, with KD values in the nanomolar range (0.1 - 30 nM). publichealthtoxicology.com
2-Aryl-3-hydroxyquinoline-4-carboxylic acid Introduction of aryl groups and modification of acid/hydroxyl groups Antioxidant Activity Compounds showed mild to moderate antioxidant activity in an ABTS assay, indicating the influence of substituents on this property. researchgate.net

Creating hybrid molecules and conjugates by combining the this compound scaffold with other pharmacologically active moieties is a powerful strategy to develop multifunctional agents. This approach can lead to compounds with enhanced efficacy or novel mechanisms of action.

One notable example involves the hybridization of 2- or 3-hydroxyquinoline derivatives with a benzimidazole (B57391) moiety at the C4 position. researchgate.net Benzimidazoles are known to possess antioxidant properties, and their conjugation with the hydroxyquinoline core was designed to create potent antioxidant agents. researchgate.net The synthesis of these hybrid systems resulted in compounds that exhibited high antioxidant activity, in some cases slightly higher than that of ascorbic acid. researchgate.net This enhanced activity may be attributed to the combined chelating and radical scavenging properties of the two fused heterocyclic systems. researchgate.net

Another approach to creating conjugates is through the synthesis of bisquinoline systems. A simple one-pot protocol has been described for synthesizing carboxyl-substituted bisquinolines, which involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis. researchgate.net This method efficiently links two distinct quinoline units, creating complex molecules that have applications in medicinal chemistry. researchgate.net

Furthermore, hybrid molecules have been constructed by linking the 4-hydroxy-2-quinolinone framework with substituted benzoic or cinnamic acid motifs through a diamide (B1670390) linker. nih.gov This strategy combines the established biological profile of the quinolinone core with the antioxidant and anti-inflammatory properties of phenolic acids, leading to the development of multi-target agents. nih.gov

Table 2: Examples of Hybrid Molecules and Conjugates

Quinoline Core Linked Moiety Synthetic Approach Resulting Hybrid/Conjugate
2- or 3-Hydroxyquinoline 1H-Benzimidazol-2-yl Esterification of the quinoline carboxylic acid followed by condensation with o-phenylenediamine. researchgate.net Quinoline-benzimidazole hybrids with high antioxidant activity. researchgate.net
Quinoline-3-carboxylic acid 8-Hydroxyquinoline (B1678124) Williamson reaction between ethyl 2-(halomethyl)quinoline-3-carboxylate and 8-hydroxyquinoline, followed by hydrolysis. researchgate.net Carboxyl-substituted bisquinoline systems. researchgate.net
4-Hydroxy-2-quinolinone Benzoic or Cinnamic acids Amidation reaction between an amino-functionalized quinolinone and various phenolic acid chlorides. nih.gov Quinolinone–phenolic acid hybrids with combined antioxidant and LOX inhibitory activity. nih.gov

The this compound scaffold can be used as a starting material for the synthesis of more complex, fused heterocyclic systems. These reactions involve building additional rings onto the quinoline core, leading to novel tricyclic and polycyclic structures with diverse chemical and biological properties.

One synthetic route involves the reaction of 4-hydroxy-quinolin-2-ones with 2,3-dichloropyrazine. mdpi.com This reaction proceeds to form pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones, where a pyrazine (B50134) and a furan (B31954) ring are fused to the original quinoline structure. mdpi.com This transformation demonstrates how the inherent reactivity of the hydroxy-quinolinone system can be exploited to construct elaborate fused architectures. mdpi.com

Another strategy for creating fused systems involves intramolecular cyclization reactions. For example, new heterocyclic ring systems incorporating a 4-oxopyridine entity condensed to a 1,5-benzothiazepinone have been synthesized. nih.gov The synthesis begins with a 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid derivative. A nucleophilic aromatic substitution reaction with 3-mercaptopropionic acid, followed by reduction of the nitro group to an amine, sets the stage for a final lactamization step, which forms the fused thiazepine ring. nih.gov This multi-step sequence effectively builds a tricyclic system, hexahydro researchgate.netresearchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid, onto the quinoline core. nih.gov A review of synthetic methodologies highlights various other approaches to produce tricyclic pyrimidoquinolines, demonstrating the broad utility of quinoline derivatives in constructing fused heterocycles. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from Quinoline Precursors

Quinoline Precursor Reagents/Conditions Fused Heterocyclic System
4-Hydroxy-quinolin-2-one 2,3-Dichloropyrazine, DMF, Et3N, reflux Pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-one mdpi.com

Biological and Biomedical Research Applications of 3 Hydroxyquinoline 2 Carboxylic Acid

Antimicrobial and Antifungal Activity Investigations

The investigation into the antimicrobial and antifungal properties of 3-Hydroxyquinoline-2-carboxylic acid and its derivatives has yielded varied results. Direct testing of 3-hydroxyquinaldic acid and its derivatives against a panel of pathogenic bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, and Acinetobacter baumannii, showed no significant antimicrobial activity at concentrations up to 64 µg/mL nih.gov.

However, the this compound moiety is a key component of more complex natural products that exhibit potent antimicrobial effects. For instance, Thiocoraline (B3025945), a thiodepsipeptide antibiotic produced by a marine Micromonospora species, incorporates this quinoline (B57606) structure and demonstrates powerful activity against Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of approximately 0.05 µg/mL mdma.ch. Similarly, extracts from co-cultures of marine actinomycetes, which have been shown to produce this compound among other metabolites, displayed notable activity against Staphylococcus aureus, Enterococcus faecalis, and Candida albicans mdpi.com.

These findings suggest that while the isolated compound itself may have limited direct antimicrobial action, its structural motif is crucial for the potent bioactivity of larger, more complex molecules.

Table 1: Antimicrobial and Antifungal Activity Data

Compound/Extract Target Organism(s) Activity Type Reported Value
3-Hydroxyquinaldic Acid Derivatives MRSA, E. coli, A. baumannii No Activity > 64 µg/mL nih.gov
Thiocoraline (contains 3-HQ-2-CA) Gram-positive bacteria MIC ~0.05 µg/mL mdma.ch
Actinomycete Co-culture Extract S. aureus, E. faecalis, C. albicans MIC 3.8 - 4.2 µg/mL mdpi.com

Antineoplastic and Antitumor Efficacy Studies

In the realm of oncology, this compound has been evaluated both directly and as a structural component of highly potent antitumor agents. In direct cytotoxicity assays, 3-hydroxyquinaldic acid demonstrated weak activity against the human liver cancer cell line HepG2, with a half-maximal inhibitory concentration (IC50) of 51.5 µM nih.gov.

The significance of this chemical scaffold is more pronounced when viewing it as a building block for complex anticancer antibiotics. Natural products such as Thiocoraline and Sandramycin, which contain the this compound chromophore, exhibit exceptional cytotoxic effects against a variety of tumor cell lines mdma.chijcrbp.com. Thiocoraline has shown IC50 values in the range of 0.002–0.01 µg/mL against cell lines including melanoma, colon, and renal cancer mdma.ch. Furthermore, synthetic analogs of Sandramycin have been developed that are among the most potent anticancer agents identified, displaying IC50 values in the picomolar to nanomolar range (1 pM - 10 nM) against melanomas and carcinomas mdma.chgoogle.com. These studies underscore the value of the this compound framework in the design of powerful antineoplastic drugs.

Table 2: Antineoplastic and Antitumor Efficacy Data

Compound Cell Line(s) Activity Type Reported Value
3-Hydroxyquinaldic Acid HepG2 (Human Liver Cancer) IC50 51.5 µM nih.gov
Thiocoraline (contains 3-HQ-2-CA) Various Tumor Cell Lines IC50 0.002 - 0.01 µg/mL mdma.ch
Sandramycin Analog (related structure) Melanomas, Carcinomas IC50 1 pM - 10 nM mdma.chgoogle.com

Neuropharmacological and Neuroprotective Potential

The potential neuropharmacological and neuroprotective applications of this compound are an emerging area of interest, though direct studies on the compound itself are limited. The broader class of quinoline derivatives has been investigated for therapeutic potential in neurodegenerative diseases by targeting various pathways researchgate.net.

Research into related quinoline compounds has focused on their ability to inhibit key enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO) and cholinesterases (AChE and BChE). Inhibition of these enzymes is a therapeutic strategy for conditions like Parkinson's disease and Alzheimer's disease. While extracts from microorganisms known to produce this compound have been noted for potential neuroprotective activities, specific research has yet to directly link this compound to the modulation of these neurodegenerative pathways researchgate.net. The established activity of the quinoline scaffold in this area suggests that this compound may be a candidate for future investigation into its neuroprotective effects.

Antioxidant Capacity and Reactive Oxygen Species Modulation

This compound has been identified as a natural antioxidant compound produced by various Streptomyces species, including Streptomyces cyaneofuscatus mdpi.comresearchgate.net. Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases.

The antioxidant potential of chemical compounds is frequently evaluated using in vitro methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. While derivatives of hydroxyquinoline-4-carboxylic acid have been specifically evaluated using the ABTS method, demonstrating the utility of this assay for the quinoline class, specific ABTS assay data for this compound is not extensively detailed in the current literature pjmonline.org. The identification of the compound as a natural antioxidant, however, confirms its capacity for ROS modulation mdpi.comresearchgate.net.

Antiviral Activity Profiles (e.g., HIV-1, Dengue Virus, H5N1 Avian Influenza Virus)

The quinoline scaffold is a recognized pharmacophore in the development of antiviral agents. Research has explored the activity of this compound and its derivatives against several significant human viruses.

HIV-1: The this compound moiety is integral to the structure of complex antibiotics like Sandramycin and Luzopeptins, which have demonstrated notable anti-HIV activity. These compounds have been found to inhibit HIV-1 reverse transcriptase, a critical enzyme for viral replication google.commdma.ch. Sandramycin, in particular, has shown exceptional potency with an IC50 value of 0.13 µM for the inhibition of this enzyme mdma.ch.

Dengue Virus: While direct studies on this compound against the Dengue virus are not prominent, other novel quinoline derivatives have been shown to possess antiviral activity against Dengue virus serotype 2 (DENV2). These related compounds were found to act at an early stage of the viral life cycle, reducing the production of viral proteins and infectious particles in host cells.

H5N1 Avian Influenza Virus: The potential against influenza viruses has also been explored within the broader class of quinoline derivatives. Specifically, a series of substituted 8-hydroxyquinoline-2-carboxanilides were synthesized and screened for bioactivity against the highly pathogenic H5N1 avian influenza virus. This research indicates that derivatives of the core quinoline carboxylic acid structure can be modified to achieve antiviral activity against this significant pathogen.

Table 3: Antiviral Activity Data

Compound/Derivative Class Target Virus Mechanism/Activity Reported Value
Sandramycin (contains 3-HQ-2-CA) HIV-1 Reverse Transcriptase Inhibition IC50 = 0.13 µM mdma.ch
Novel Quinoline Derivatives Dengue Virus (DENV2) Inhibition of viral replication -
8-Hydroxyquinoline-2-carboxanilides H5N1 Avian Influenza Virus growth inhibition -

Ligand Development for Receptor-Targeted Drug Delivery Systems

The structural framework of this compound and its derivatives has been explored for the development of ligands aimed at specific biological receptors. This approach is central to receptor-targeted drug delivery, a strategy designed to enhance the therapeutic efficacy of drugs by directing them to specific cells or tissues while minimizing off-target effects. The quinoline core serves as a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for various receptor targets.

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery. publichealthtoxicology.compublichealthtoxicology.comnih.govpublichealthtoxicology.com Its primary function involves the binding and clearance of glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues. publichealthtoxicology.compublichealthtoxicology.comnih.gov The high density of ASGPR on liver cells makes it an ideal candidate for targeting therapeutic agents to this organ. nih.govpublichealthtoxicology.com

In the quest for novel, efficient ligands for ASGPR, researchers have investigated derivatives of 3-hydroxyquinoline-4-carboxylic acid. publichealthtoxicology.compublichealthtoxicology.com Through in silico screening and subsequent synthesis, a series of these derivatives were developed and evaluated for their binding affinity to ASGPR. publichealthtoxicology.compublichealthtoxicology.com Surface plasmon resonance (SPR) spectroscopy was used to assess the binding kinetics. publichealthtoxicology.compublichealthtoxicology.com The results demonstrated that these synthetic quinoline-based structures exhibited potent binding to the receptor, with dissociation constant (KD) values in the nanomolar range, indicating a significantly higher affinity than the natural ligands. publichealthtoxicology.compublichealthtoxicology.com This strong binding suggests that the quinoline-4-carboxylic acid scaffold could serve as an effective and potentially more accessible substitute for GalNAc in designing vectors for targeted drug delivery to hepatocytes. publichealthtoxicology.compublichealthtoxicology.com

Binding Affinity of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives to ASGPR
Compound TypeBinding Affinity (KD)Measurement TechniqueReference
Synthesized 3-hydroxyquinoline-4-carboxylic acid-derivatives0.1 - 30 nMSurface Plasmon Resonance (SPR) publichealthtoxicology.compublichealthtoxicology.com
N-acetylgalactosamine (Native Ligand)4.5 µMSurface Plasmon Resonance (SPR) publichealthtoxicology.com
Galactose (Native Ligand)Considerably lower affinity than derivativesNot specified publichealthtoxicology.compublichealthtoxicology.com

Selectin Antagonism in Vascular Biology (e.g., P-selectin)

Quinoline derivatives, including structures related to this compound, have been identified as potent antagonists of selectins, particularly P-selectin. publichealthtoxicology.comresearchgate.net P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. acs.orgnih.gov It plays a critical role in the initial tethering and rolling of leukocytes on the vessel wall during inflammation and in the pathophysiology of conditions like atherosclerosis and thrombosis. acs.orgnih.govnih.gov Therefore, inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), is a promising therapeutic strategy for various vascular diseases. researchgate.netacs.org

Extensive research has led to the identification of the quinoline salicylic acid class of compounds as effective P-selectin inhibitors. researchgate.net A notable example from this class is 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid, also known as PSI-697, which has advanced to clinical development. acs.orgnih.gov This compound has demonstrated the ability to inhibit the binding of human P-selectin to PSGL-1 in a dose-dependent manner. nih.govresearchgate.net Preclinical studies in animal models have further substantiated its therapeutic potential, showing that oral administration of PSI-697 can significantly reduce leukocyte rolling in response to inflammation and decrease thrombus formation in models of vascular injury. nih.govresearchgate.net

Biological Activity of P-Selectin Antagonist PSI-697
Assay/ModelEndpointResultReference
In Vitro P-selectin/PSGL-1 Binding AssayIC5050 - 125 µM nih.govresearchgate.net
Rat Surgical Inflammation Model (Cremaster Venules)Reduction in rolling leukocytes39% reduction at 50 mg/kg p.o. nih.govresearchgate.net
Rat Venous Thrombosis ModelReduction in thrombus weight18% reduction at 100 mg/kg p.o. nih.gov
Rat Carotid Injury ModelReduction in intima/media ratio40.2% reduction at 30 mg/kg p.o. nih.gov

Structure Activity Relationship Sar Studies of 3 Hydroxyquinoline 2 Carboxylic Acid and Its Derivatives

Correlation of Structural Motifs with Biological Efficacy and Selectivity

The biological activity of quinoline (B57606) derivatives is intricately linked to their structural features. For 3-Hydroxyquinoline-2-carboxylic acid, its potential as a siderophore (iron-chelating agent) and neuroprotective agent stems from the specific placement of the hydroxyl and carboxylic acid groups. ontosight.aiontosight.ai This configuration is pivotal for its ability to interact with biological molecules and chelate metal ions. ontosight.aiontosight.ai

Influence of Substituents and Functional Groups on Activity

While specific SAR studies on this compound derivatives are limited, extensive research on isomeric hydroxyquinoline-2-carboxamides provides valuable insights. Studies on 8-hydroxyquinoline-2-carboxanilide derivatives, for instance, have shown a clear correlation between the nature of substituents and biological activity, particularly antiviral efficacy.

Key findings from these related compounds indicate that:

Electron-withdrawing substituents on the anilide ring tend to enhance antiviral activity. For example, di- and tri-substituted derivatives with chloro (Cl) and nitro (NO₂) groups demonstrated higher inhibition of H5N1 virus growth. nih.gov

Lipophilicity plays a crucial role. An increase in lipophilicity, often measured as log k, has been positively correlated with increased antiviral activity. nih.gov The derivative with a 3-NO₂ substituent, which showed maximal activity, also had a higher lipophilicity. nih.gov

Substitution patterns matter . Multi-substituted derivatives, such as those with 3,4-dichloro, 3,4,5-trichloro, or 3-chloro-2-fluoro substitutions, exhibited high virus growth inhibition with low cytotoxicity. nih.gov

These principles suggest that modifying the this compound core with lipophilic and electron-withdrawing groups could be a promising strategy for enhancing its biological efficacy.

Substituent (R) on Anilide Ring of 8-Hydroxyquinoline-2-carboxamideVirus Growth Inhibition (%)Cytotoxicity (%)Lipophilicity (log k)
3-NO₂85.04.0~0.41
3-Cl-2-F91.29.71.44
3,4,5-Cl79.32.41.26

Data extrapolated from studies on 8-hydroxyquinoline-2-carboxanilide derivatives as a predictive model for this compound analogs. nih.gov

Importance of Hydroxyl and Carboxylic Acid Groups in Target Interactions

The hydroxyl (-OH) group at the 3-position and the carboxylic acid (-COOH) group at the 2-position are fundamental to the biological activity of the parent compound. ontosight.aiontosight.ai This specific arrangement forms a bidentate chelation site, crucial for sequestering metal ions like iron. ontosight.aiontosight.ai This chelating ability is the basis for its potential antimicrobial activity, as it can deprive pathogens of essential iron. ontosight.ai

In target interactions, these groups can act as:

Hydrogen Bond Donors and Acceptors : Both the hydroxyl and carboxylic acid moieties can form strong hydrogen bonds with amino acid residues in biological targets such as enzymes or receptors.

Coordinators of Metal Ions : The vicinal arrangement of the hydroxyl oxygen and a carboxyl oxygen creates an ideal geometry for coordinating with metal ions, which can be a direct mechanism of action or a way to facilitate transport and interaction with metalloenzymes.

Design Principles for Lead Compound Optimization and Analogue Development

Based on the SAR of related compounds, several design principles can be proposed for the optimization of this compound as a lead compound. The primary strategy involves modifying the core structure to enhance potency and selectivity while maintaining the essential chelating and hydrogen-bonding features.

Key optimization strategies include:

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic moieties, such as a tetrazole, to potentially improve metabolic stability or cell permeability. Studies on other quinoline carboxylic acids have shown that tetrazolo-quinoline derivatives can be highly active. nih.gov

Amidation : Converting the carboxylic acid to a carboxamide introduces a new point for substitution. As seen in 8-hydroxyquinoline (B1678124) analogs, attaching various substituted anilide rings allows for fine-tuning of lipophilicity and electronic properties to maximize activity and minimize toxicity. nih.govmdpi.com

Ring Substitution : Introducing small, lipophilic, and electron-withdrawing substituents (e.g., halogens, nitro groups) onto the quinoline's benzene (B151609) ring could enhance activity, mirroring the trends seen in related hydroxyquinoline analogs. nih.gov

Esterification : Converting the carboxylic acid to an ester can improve oral absorption by increasing lipophilicity, with the ester potentially acting as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid. nih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-hydroxyquinoline-2-carboxylic acid. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying molecules of this size. These calculations can predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that a molecule is more reactive.

For quinoline (B57606) derivatives, DFT studies have been employed to analyze these frontier molecular orbitals. While specific HOMO-LUMO energy values for this compound require a dedicated computational study, the general principles apply. Such an analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, providing valuable information for predicting its chemical behavior.

Table 1: Conceptual Reactivity Descriptors from DFT

DescriptorDefinitionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the chemical reactivity and stability of the molecule.
Chemical Potential (μ) A measure of the escaping tendency of an electron from a stable system.Related to the molecule's electronegativity.
Chemical Hardness (η) A measure of resistance to charge transfer.A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.Quantifies the electrophilic nature of the molecule.

DFT calculations are also invaluable for mapping the energetic landscape of chemical reactions involving this compound. This includes the calculation of the energies of reactants, products, transition states, and any intermediates. By determining these energies, it is possible to predict the feasibility of a reaction, its mechanism, and the relative stability of different isomers or tautomers. For instance, the tautomeric equilibrium between the enol and keto forms of the 3-hydroxyquinoline (B51751) moiety can be investigated, providing insights into which form is more stable under different conditions.

Molecular Docking Studies in Target-Ligand Systems (e.g., HIV-1 Integrase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein.

Quinoline derivatives have been a subject of interest as potential inhibitors of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Molecular docking studies have been performed with various quinoline derivatives to understand their binding interactions with the active site of this enzyme. These studies suggest that the quinoline scaffold can fit into the active site and interact with key amino acid residues and magnesium ions that are crucial for the enzyme's function.

A hypothetical molecular docking study of this compound with HIV-1 integrase would likely investigate the role of the hydroxyl and carboxylic acid groups in coordinating with the magnesium ions in the active site and forming hydrogen bonds with surrounding amino acid residues. The results of such a study could provide a rationale for its potential inhibitory activity and guide the design of more potent derivatives.

Conformational Analysis and Molecular Recognition Studies

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic interactions. The structure of this compound, with its hydroxyl and carboxylic acid groups, makes it a candidate for specific molecular recognition events, such as the chelation of metal ions. ontosight.ai Computational studies can model these interactions to predict the geometry and stability of the resulting complexes.

Advanced Analytical Methodologies for 3 Hydroxyquinoline 2 Carboxylic Acid

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and purity of 3-Hydroxyquinoline-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. psu.edu

¹H NMR: The proton NMR spectrum of a hydroxyquinoline carboxylic acid derivative would display characteristic signals for the aromatic protons on the quinoline (B57606) ring, as well as distinct resonances for the hydroxyl and carboxylic acid protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often around 12 ppm, due to its acidic nature and hydrogen bonding. pressbooks.publibretexts.org The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the quinoline core.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon atom is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The carbons of the quinoline ring appear in the aromatic region (approx. 115-150 ppm), with those bonded to the hydroxyl group and nitrogen atom showing distinct chemical shifts. Differences in ¹³C chemical shift patterns can be used to distinguish between different tautomers of the molecule. psu.edu

Typical ¹H NMR Chemical Shifts Typical ¹³C NMR Chemical Shifts
Proton Type Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0 (broad singlet) pressbooks.pub
Aromatic (Ar-H)7.0 - 8.5
Hydroxyl (-OH)Variable, broad

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. Fragmentation analysis can reveal the loss of specific functional groups, such as the hydroxyl group (loss of 17 amu) or the carboxylic acid group (loss of 45 amu), providing further structural confirmation. youtube.comdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring. The UV spectrum of a hydroxyquinoline carboxylic acid derivative typically shows absorption maxima related to the π-π* transitions of the aromatic system. researchgate.netnih.gov The position of these absorption bands can be influenced by pH, as protonation or deprotonation of the hydroxyl, carboxylic, and quinoline nitrogen groups alters the electronic structure of the molecule. uncw.edu Spectrophotometric titrations, where absorbance is monitored as a function of pH, are often used to study these effects. nih.govresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. spectrabase.comresearchgate.net

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (very broad) pressbooks.pub
O-H stretch (Phenolic)~3200 - 3600 (broad)
C=O stretch (Carboxylic Acid)1710 - 1760 pressbooks.pub
C=C and C=N stretch (Aromatic Ring)1500 - 1650 researchgate.net

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for determining its lipophilicity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com The retention time of the compound is related to its polarity; more polar compounds elute earlier.

For lipophilicity determination, the logarithm of the partition coefficient (log P) between n-octanol and water is a key parameter. RP-HPLC provides a rapid and reliable method to estimate log P values. mdpi.com This is achieved by measuring the retention factor (k) under isocratic conditions with varying concentrations of the organic modifier. A linear relationship is often observed between the log k values and the percentage of the organic solvent, which can be correlated with the compound's log P value. researchgate.netnih.gov This chromatographic hydrophobicity index is crucial for predicting the pharmacokinetic behavior of potential drug candidates. chromatographyonline.com

Parameter Technique Description
Purity AssessmentRP-HPLC with UV detectionSeparation of the main compound from impurities. Purity is determined by the relative area of the main peak.
Lipophilicity (log P)RP-HPLCThe retention factor (k) is measured at different mobile phase compositions and correlated to the n-octanol/water partition coefficient. mdpi.comresearchgate.net

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. researchgate.net These methods provide information on the oxidation and reduction potentials of the molecule, offering insights into its electronic characteristics and its potential to participate in electron transfer reactions.

In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. For a related compound, 8-hydroxyquinoline-2-carboxylic acid, voltammetric studies have been used to derive information on the nature and stability of its metal complexes. researchgate.netnih.gov The presence of the electron-rich hydroxy-substituted quinoline system suggests that the molecule can undergo oxidation reactions. The specific potentials at which these redox events occur are characteristic of the molecule's structure and can be influenced by factors such as pH.

Potentiometric Titrations for Acid-Base Equilibria

Potentiometric titration is the standard method for determining the acidity constants (pKa values) of ionizable groups within a molecule. sapub.org For this compound, there are three such groups: the carboxylic acid, the phenolic hydroxyl group, and the quinoline ring nitrogen.

The procedure involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH with a glass electrode. libretexts.org The resulting titration curve, a plot of pH versus the volume of titrant added, shows distinct equivalence points corresponding to the neutralization of each acidic proton. khanacademy.org From this data, the pKa values can be calculated. Studies on the closely related 8-hydroxyquinoline-2-carboxylic acid have used potentiometric titrations to determine its protonation constants, which are essential for understanding its chemical speciation in aqueous solutions and its ability to coordinate with metal ions. uncw.eduunict.it

Biophysical Techniques for Ligand-Target Interaction Studies

To investigate the interaction of this compound with biological targets such as proteins or enzymes, biophysical techniques like Surface Plasmon Resonance (SPR) are highly valuable. nih.govresearchgate.net SPR is a label-free, real-time optical sensing technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) that is immobilized on a sensor chip surface. nih.gov

The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). researchgate.net By analyzing the SPR sensorgram (a plot of RU versus time), one can determine the kinetic parameters of the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. springernature.com This information is critical in drug discovery for characterizing the potency and mechanism of action of a potential therapeutic agent. researchgate.net

Emerging Applications and Interdisciplinary Research

Photocatalytic Transformations Utilizing Carboxylic Acid Moieties

The carboxylic acid group of 3-Hydroxyquinoline-2-carboxylic acid is a key functional handle for a variety of photocatalytic reactions. These transformations, driven by visible light, offer environmentally benign alternatives to traditional synthetic methods, allowing for the generation of reactive intermediates and novel molecular structures under mild conditions.

A general and practical method for the direct decarboxylative hydroxylation of carboxylic acids has been developed using visible light photocatalysis. organic-chemistry.orgorganic-chemistry.orgnih.gov This process converts a carboxylic acid into an alcohol with one less carbon atom. organic-chemistry.org The reaction typically employs a suitable photocatalyst, visible light as the energy source, and molecular oxygen (O₂) as a green oxidant. organic-chemistry.orgnih.gov The mechanism involves the generation of a carboxyl radical, which is then trapped by oxygen to form a peroxyl radical intermediate. organic-chemistry.org Subsequent reduction, often facilitated by an additive like NaBH₄, yields the final alcohol product. organic-chemistry.org This methodology is applicable to a broad range of aromatic and aliphatic carboxylic acids, suggesting its potential for converting this compound into 3-hydroxyquinolin-2-yl)methanol. organic-chemistry.orgorganic-chemistry.org

The carboxylic acid group is an effective precursor for generating radicals under photocatalytic conditions. Visible-light photoredox catalysis can be used to generate acyl radicals from simple aromatic carboxylic acids. nih.govsemanticscholar.org One approach involves the transient in-situ formation of a mixed anhydride (B1165640) intermediate, which can then undergo single-electron reduction by an excited photocatalyst. nih.gov This process fragments to release an acyl radical, along with byproducts like CO₂. nih.gov These highly reactive acyl radicals can then participate in various C-C bond-forming reactions. nih.govsemanticscholar.org This strategy provides a mild, redox-neutral pathway for accessing acyl radicals from abundant carboxylic acid starting materials. nih.gov

Recent advancements in photocatalysis have enabled the direct conversion of carboxylic acids into thiols, a fundamentally important functional group in chemistry and biology. nih.govrsc.orgrsc.org This transformation is challenging because free thiols are often incompatible with the alkyl radicals generated during decarboxylation. rsc.orgrsc.org An innovative solution involves acridine (B1665455) photocatalysis in conjunction with a specialized thionocarbonate reagent. nih.govrsc.org In this process, the photoexcited acridine catalyst initiates decarboxylation to form an alkyl radical. researchgate.net This radical is rapidly trapped by the thionocarbonate reagent, which also facilitates the regeneration of the photocatalyst. nih.govrsc.org A final workup step releases the free thiol. rsc.org This method provides an efficient, one-pot protocol to access thiols directly from a diverse range of carboxylic acids. chemrxiv.org

Table 1: Overview of Photocatalytic Transformations *:hover

Transformation Description Key Reagents/Conditions Intermediate Species Potential Product from this compound
Decarboxylative Hydroxylation Conversion of a carboxylic acid to a one-carbon shorter alcohol. organic-chemistry.org Visible Light, Photocatalyst, O₂, NaBH₄ organic-chemistry.orgorganic-chemistry.org Carboxyl radical, Peroxyl radical organic-chemistry.org (3-Hydroxyquinolin-2-yl)methanol
Acyl Radical Generation Generation of a reactive acyl radical from a carboxylic acid. nih.gov Visible Light, Photocatalyst, Anhydride activator nih.gov Acyl radical nih.gov 3-Hydroxyquinoline-2-carbonyl radical

Development of Functional Materials and Coatings with Chelating Properties

The molecular structure of this compound, and hydroxyquinolines in general, imparts significant metal-chelating properties. nih.govresearchgate.net The proximity of the hydroxyl group to the heterocyclic nitrogen atom allows 8-hydroxyquinoline (B1678124) (8-HQ) to form stable chelate complexes with a wide variety of metal ions. rroij.comnih.gov This chelating ability is the source of many of the bioactivities observed in 8-HQ derivatives and makes them valuable components for functional materials. nih.govresearchgate.net

Derivatives of hydroxyquinoline carboxylic acids are being explored for applications such as fluorescent sensors for detecting metal ions, as the chelation often enhances the fluorescence emission of the quinoline (B57606) ring. rroij.com This property is valuable for creating materials and coatings that can visually indicate the presence of specific environmental or biological metal ions. Furthermore, the ability to bind strongly to metals like iron makes these compounds candidates for developing surfaces with antimicrobial properties or for use in radiopharmaceutical applications where sequestering specific metal ions is crucial. nih.govresearchgate.net

Role as an Intermediate in the Biosynthesis of Complex Natural Products (e.g., Quinomycin (B1172624) Antibiotics, Echinomycin)

This compound, also known as 3-hydroxyquinaldic acid (HQA), is a crucial precursor in the biosynthesis of a class of potent anticancer antibiotics known as the quinomycins. nih.govresearchgate.net These natural products are characterized by a nonribosomal peptide backbone and two aromatic chromophores. nih.gov

Specifically, HQA serves as the direct aromatic precursor for the 3-hydroxyquinaldic rings found in quinomycin antibiotics such as thiocoraline (B3025945) and SW-163C. nih.govresearchgate.net In the biosynthetic pathway, two molecules of HQA are incorporated to form the characteristic chromophores of these antibiotics. These aromatic rings are critical for the compounds' biological activity, which involves intercalating into DNA base pairs, thereby inhibiting DNA replication and transcription. researchgate.net

It is noteworthy that HQA is a structural analog of quinoxaline-2-carboxylic acid (QXC). nih.gov While HQA is the precursor for thiocoraline and SW-163C, QXC is the precursor for other members of the quinomycin family, such as echinomycin (B1671085) and triostin (B1172060) A. nih.govresearchgate.net The specific aromatic acid utilized during biosynthesis determines the final structure and properties of the resulting antibiotic.

Table 2: Natural Products Biosynthesized from HQA and its Analogue *:hover

Precursor Molecule Abbreviation Resulting Natural Product(s) Antibiotic Family
This compound HQA Thiocoraline, SW-163C nih.govresearchgate.net Quinomycin

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements for 3-Hydroxyquinoline-2-carboxylic Acid

Research into this compound has unveiled its presence as a natural product and highlighted its potential in various scientific domains. A significant finding is its identification as an antioxidant compound produced by the bacterium Streptomyces cyaneofuscatus researchgate.net. This discovery underscores its role in natural biological systems and provides a basis for its therapeutic potential.

In the realm of chemical synthesis, advancements have been made to develop new and efficient protocols for creating this compound and its derivatives. These synthetic advancements are crucial for enabling further research and potential large-scale production.

Beyond its biological origins, the compound is recognized for its utility as a versatile intermediate in industrial applications. Its derivatives have been investigated for use in agrochemicals, including pesticides and herbicides chem960.com. Furthermore, the electronic properties of functionalized quinolines make them promising candidates for development in material science, particularly for applications in organic light-emitting diodes (OLEDs) chem960.com. This dual potential in both life sciences and material sciences marks a significant area of advancement for this compound.

Identification of Unexplored Avenues and Research Gaps

Despite the promising findings, the scientific landscape for this compound is characterized by significant research gaps. The full extent of its biological activity remains largely uncharted. While its antioxidant properties have been noted, comprehensive screening for other pharmacological effects such as anticancer, antimicrobial, or anti-inflammatory activities is lacking, especially when compared to the extensive research on other quinoline (B57606) isomers.

A primary knowledge gap is the absence of detailed mechanistic studies. The specific biochemical pathways through which this compound exerts its antioxidant effects are not yet elucidated. Understanding its mechanism of action is critical for any future therapeutic development.

Furthermore, there is a notable scarcity of research on the structure-activity relationships (SAR) of this molecule. The synthesis and biological evaluation of a diverse library of its derivatives have not been systematically undertaken. Such studies would be invaluable for identifying compounds with enhanced potency or novel biological activities. Crucially, the majority of the current knowledge is based on initial discoveries, and there is a distinct lack of subsequent in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of the compound in living organisms.

Prospects for Translational Research and Novel Therapeutic Development

The existing research provides a foundation for several promising translational applications for this compound. Its identification as a natural antioxidant positions it as a compelling lead compound for the development of novel therapies targeting conditions associated with oxidative stress, such as neurodegenerative diseases and inflammatory disorders.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs. This precedence enhances the prospect of developing derivatives of this compound into new therapeutic agents. Its intrinsic properties could be optimized through medicinal chemistry to target a wide range of diseases.

Moreover, the compound's potential utility extends beyond pharmaceuticals into agrochemicals and material science chem960.com. Its role as an intermediate in the synthesis of pesticides could lead to the development of new crop protection agents chem960.com. In material science, its potential application in OLEDs suggests a future in advanced electronics and display technologies chem960.com. This versatility opens up unique opportunities for cross-disciplinary research and commercial development.

Recommendations for Future Studies in Synthesis, Biology, and Mechanism Elucidation

To fully realize the potential of this compound, future research should be directed toward several key areas:

Synthesis:

Methodology Development: Focus on creating more efficient, scalable, and sustainable synthetic routes to produce the parent compound and its analogues.

Derivative Library: Synthesize a comprehensive library of derivatives by modifying the carboxylic acid and hydroxyl groups, as well as substituting the quinoline core. This will be essential for systematic SAR studies.

Biology:

Broad-Spectrum Screening: Conduct extensive in vitro screening of the parent compound and its derivatives against a wide array of biological targets to identify potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

Mechanism Elucidation:

Molecular Studies: For any identified biological activity, detailed mechanistic studies should be performed to identify the specific molecular targets and signaling pathways involved.

Antioxidant Mechanism: Investigate the precise mechanism of its antioxidant action, determining whether it acts as a direct radical scavenger, a metal chelator, or an inducer of endogenous antioxidant enzymes.

A concerted effort in these areas will be crucial to bridge the current research gaps and translate the initial promising findings into practical applications in medicine, agriculture, and material science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) in laboratory settings?

  • Methodological Answer : The Doebner reaction, a three-component reaction involving aniline derivatives, aldehydes, and pyruvic acid, is a classical approach for synthesizing quinolinecarboxylic acids. Modifications include using catalysts like V₂O₅/Fe₃O₄ in aqueous conditions to improve efficiency. For 3-HQA, substituents on the aldehyde component can be tailored to target specific hydroxyl and carboxyl group positions .

Q. What spectroscopic techniques are essential for characterizing 3-HQA?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the quinoline backbone and functional group positions.
  • IR spectroscopy to identify hydroxyl (-OH) and carboxylic acid (-COOH) stretches.
  • Mass spectrometry for molecular weight validation.
  • X-ray crystallography (using programs like SHELXL) for resolving crystal structures, critical for studying hydrogen-bonding interactions .

Q. What are the known natural sources or biosynthetic pathways of 3-HQA?

  • Methodological Answer : 3-HQA is biosynthesized in Streptomyces griseoflavus and Micromonospora spp. via the tryptophan-kynurenine pathway. Enzymatic steps involve oxidative cleavage of tryptophan to kynurenine, followed by cyclization and hydroxylation. Isotopic labeling studies can trace precursor incorporation .

Q. What safety protocols are critical when handling 3-HQA in the lab?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coats, EN 166-certified goggles).
  • Work in a fume hood to avoid aerosol inhalation.
  • Store waste in sealed containers for professional disposal.
  • Avoid skin contact; wash immediately with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve 3-HQA yield in multicomponent reactions?

  • Methodological Answer :

  • Catalyst screening : Transition metal oxides (e.g., V₂O₅/Fe₃O₄) enhance regioselectivity.
  • Solvent optimization : Green solvents (water, ethanol) reduce byproducts.
  • Statistical design : Use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry).
  • In-situ monitoring : HPLC or inline IR tracks reaction progress .

Q. How do structural modifications at the 3-hydroxy and 2-carboxylic acid positions influence bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups at the 2-position enhance metal chelation (e.g., iron in antimicrobial activity).
  • The 3-hydroxy group facilitates hydrogen bonding with biological targets, as seen in 8-HQA’s iron-chelating properties.
  • Comparative studies using analogues (e.g., 6-methoxy derivatives) reveal steric and electronic effects on target binding .

Q. What strategies resolve contradictions in reported synthetic yields of 3-HQA across studies?

  • Methodological Answer :

  • Replicate under controlled conditions : Ensure anhydrous solvents, inert atmosphere (N₂/Ar), and catalyst purity.
  • Advanced purity analysis : Use HPLC-DAD or LC-MS to quantify impurities.
  • Cross-validate characterization : Combine NMR, X-ray, and elemental analysis to confirm compound identity .

Q. How can microbial fermentation be engineered to overproduce 3-HQA for large-scale research?

  • Methodological Answer :

  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., kynurenine 3-monooxygenase) in Streptomyces spp. using CRISPR-Cas9.
  • Fermentation optimization : Fed-batch bioreactors with high tryptophan and controlled pH (6.5–7.0) improve titers.
  • Downstream processing : Solvent extraction (ethyl acetate) and column chromatography purify 3-HQA from culture broths .

Data Contradiction Analysis

  • Synthetic vs. Biosynthetic Routes : Chemical synthesis (e.g., Doebner reaction) often reports higher yields (>60%) but requires toxic catalysts , whereas microbial biosynthesis (∼30% yield) is greener but slower . Researchers must balance efficiency, sustainability, and scalability based on application needs.

  • Functional Group Reactivity : Discrepancies in bioactivity studies may arise from incomplete characterization (e.g., tautomerism in hydroxyquinolines). Rigorous NMR (DEPT-135) and X-ray validation are essential .

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Reactant of Route 2
3-Hydroxyquinoline-2-carboxylic acid

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